molecular formula C12H15N3O B3434283 4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 881041-01-6

4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B3434283
CAS RN: 881041-01-6
M. Wt: 217.27 g/mol
InChI Key: XGYLGHSYYZGTEK-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as 4-ABP, is a synthetic compound used in a variety of scientific research applications. 4-ABP is a synthetic pyrazolone derivative that has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

4-ABP has been found to have a variety of scientific research applications. It has been studied as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and as an inhibitor of the enzyme aromatase, which is involved in the conversion of testosterone to estrogen. 4-ABP has also been studied as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. 4-ABP has also been studied as a potential anti-diabetic agent due to its ability to reduce blood glucose levels.

Mechanism of Action

The mechanism of action of 4-ABP is not fully understood. However, it is believed that 4-ABP binds to the active site of the enzyme, which alters the conformation of the enzyme and prevents it from carrying out its normal function. This inhibition of the enzyme can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ABP are dependent on the enzyme that it is targeting. As an inhibitor of COX-2, 4-ABP has been found to reduce inflammation and pain. As an inhibitor of aromatase, 4-ABP has been found to reduce levels of estrogen in the body. As an anti-cancer agent, 4-ABP has been found to inhibit the growth of certain cancer cells. As an anti-diabetic agent, 4-ABP has been found to reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ABP in laboratory experiments include its ability to target specific enzymes, its low toxicity, and its high solubility. The limitations of using 4-ABP in laboratory experiments include its relatively short half-life and its high cost.

Future Directions

For the study of 4-ABP include further studies of its mechanism of action, its use as an anti-inflammatory agent, its use as an anti-cancer agent, its use as an anti-diabetic agent, and its use as an inhibitor of other enzymes. Additionally, further studies of its toxicity and solubility in different solvents could be conducted. Finally, further studies of its pharmacokinetics and pharmacodynamics could be conducted to gain a better understanding of its effects on the body.

properties

IUPAC Name

4-(2-aminoethyl)-5-benzyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-7-6-10-11(14-15-12(10)16)8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYLGHSYYZGTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)NN2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178330
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(phenylmethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one

CAS RN

881041-01-6
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(phenylmethyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881041-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(phenylmethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-(2-aminoethyl)-5-benzyl-1,2-dihydro-3H-pyrazol-3-one

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